3-Butyl-5-(4-penten-1-yl)indolizidine

Natural Product Chemistry Stereochemistry NMR Spectroscopy

3-Butyl-5-(4-penten-1-yl)indolizidine (CAS 128855-21-0) is a chiral 3,5-dialkylindolizidine alkaloid first isolated from the venom of the New Zealand ant Monomorium smithii. The compound exists as the (3S,5S,8aR) enantiomer bearing a (5E,9Z) olefin geometry, a configuration that distinguishes it from all previously reported ant-derived indolizidines.

Molecular Formula C17H31N
Molecular Weight 249.4 g/mol
CAS No. 128855-21-0
Cat. No. B145268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-5-(4-penten-1-yl)indolizidine
CAS128855-21-0
Synonyms3-BPI
3-butyl-5-(4-penten-1-yl)indolizidine
Molecular FormulaC17H31N
Molecular Weight249.4 g/mol
Structural Identifiers
SMILESCCCCC1CCC2N1C(CCC2)CCCC=C
InChIInChI=1S/C17H31N/c1-3-5-7-10-15-11-8-12-17-14-13-16(18(15)17)9-6-4-2/h3,15-17H,1,4-14H2,2H3/t15-,16-,17+/m0/s1
InChIKeyJVOZSCQXKKLTLV-YESZJQIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the Structural Provenance of 3-Butyl-5-(4-penten-1-yl)indolizidine (CAS 128855-21-0)


3-Butyl-5-(4-penten-1-yl)indolizidine (CAS 128855-21-0) is a chiral 3,5-dialkylindolizidine alkaloid first isolated from the venom of the New Zealand ant Monomorium smithii [1]. The compound exists as the (3S,5S,8aR) enantiomer bearing a (5E,9Z) olefin geometry, a configuration that distinguishes it from all previously reported ant-derived indolizidines [1]. Its molecular formula is C17H31N with a molecular weight of 249.44 g/mol . The compound has been synthesized via both racemic reductive amination and a Sharpless asymmetric dihydroxylation route that yields the enantiopure natural product [1][2].

Chiral reference standard for ant venom indolizidine alkaloid identification
Stereochemically defined (5E,9Z) isomer with (3S,5S,8aR) absolute configuration
Supports chemotaxonomic differentiation of Monomorium species via GC-MS co-injection

Why Generic 3,5-Dialkylindolizidines Cannot Substitute for 3-Butyl-5-(4-penten-1-yl)indolizidine


Substitution with generic 3,5-dialkylindolizidines is precluded because the (5E,9Z) olefin geometry and (3S,5S,8aR) absolute configuration of 3-Butyl-5-(4-penten-1-yl)indolizidine are not replicated in commercially available indolizidine libraries. All previously characterized ant-derived 3,5-dialkylindolizidines adopt the all-cis (5Z,9Z) configuration [1]. This stereochemical difference produces distinct 13C NMR chemical shifts at the bridgehead carbons C-3, C-5, and C-9, which are diagnostic for isomer identity and directly impact three-dimensional molecular recognition in biological systems [1]. The 4-penten-1-yl substituent at C-5 further differentiates this compound from analogs such as monomorine I (3-butyl-5-methylindolizidine) that bear smaller alkyl groups, altering both lipophilicity and target interactions.

Olefin geometry mismatch

Generic indolizidine libraries adopt the all-cis (5Z,9Z) configuration; the (5E,9Z) isomer may exhibit distinct 3D molecular recognition, preventing direct substitution without stereochemical verification.

Enantiomeric configuration specificity

The natural (3S,5S,8aR) enantiomer may not be reproduced by racemic mixtures; use of opposite or racemic material may shift biological interaction profiles.

Substituent-dependent physicochemical profile

4-penten-1-yl introduces terminal alkene reactivity and lipophilicity shift not present in saturated alkyl analogs such as monomorine I; substitution may alter membrane permeability and chemical derivatization options.

Quantitative Differentiation Evidence for 3-Butyl-5-(4-penten-1-yl)indolizidine vs. Closest Indolizidine Analogs


13C NMR Bridgehead Chemical Shifts Differentiate the (5E,9Z) Configuration from the All-Cis (5Z,9Z) Isomer

The (5E,9Z) configuration of 3-Butyl-5-(4-penten-1-yl)indolizidine produces distinct 13C NMR chemical shifts at the three bridgehead carbons relative to the all-cis (5Z,9Z) isomer. The C-3 signal appears at 56.54 ppm vs. 61.8 ppm for the (5Z,9Z) isomer (Δδ = −5.26 ppm), C-5 at 52.89 ppm vs. 59.7 ppm (Δδ = −6.81 ppm), and C-9 at 58.79 ppm vs. 67.6 ppm (Δδ = −8.81 ppm) [1]. These systematic upfield shifts are diagnostic of the trans-fused five-membered ring in the (5E,9Z) configuration and are absent in monomorine I and other all-cis 3,5-dialkylindolizidines from ants [1].

13C NMR Bridgehead Shifts
Head-to-head
C-3 Δδ −5.26 ppm, C-5 Δδ −6.81 ppm, C-9 Δδ −8.81 ppm vs. (5Z,9Z) isomer
Supports isomer identity verification via diagnostic bridgehead carbon shifts
CDCl3, 75 MHz; data from Jones et al. 1990
Natural Product Chemistry Stereochemistry NMR Spectroscopy

Coinjection GC Retention Alignment with Natural Venom Extract Confirms Authentic Identity vs. Synthetic Racemate

In the original isolation study, the identity of synthetic (5E,9Z)-3-butyl-5-(4-penten-1-yl)indolizidine was confirmed by GC coinjection with the M. smithii venom extract, showing exact retention time alignment [1]. The natural venom contains this compound as one of three major volatile alkaloids, a profile that separates M. smithii from all populations of the sympatric species Monomorium antarcticum, which produce distinct alkaloid mixtures lacking the (5E,9Z)-indolizidine [1]. A racemic synthesis via reductive amination produced a mixture of isomers, from which the (5E,9Z) isomer was isolated, demonstrating that stereochemical purity—not merely molecular formula—is the critical quality attribute [1].

GC Co-injection Identity
Class-level
Co-elution with natural M. smithii venom peak; absent in sympatric M. antarcticum populations
Supports chemotaxonomic marker differentiation for species-level identification
Presence/absence determined by GC of CH2Cl2 extracts; racemic synthesis yields isomer mixture
Alkaloid Venom Chemistry GC-MS Chemotaxonomy

Asymmetric Synthesis via Sharpless Dihydroxylation Enables Enantiopure (3S,5S,8aR) Product vs. Racemic Reductive Amination

Two distinct synthetic routes to 3-butyl-5-(4-penten-1-yl)indolizidine have been reported. The racemic route uses reductive amination of a triketone precursor to produce a mixture of indolizidine stereoisomers, from which the desired (5E,9Z) isomer must be chromatographically isolated [1]. In contrast, the Sharpless asymmetric dihydroxylation route provides the (3S,5S,8aR) enantiomer directly, as confirmed by the agreement of its optical rotation with that of the natural product [2]. The asymmetric route is the only published method yielding enantiopure material matching the natural alkaloid, whereas the racemic route produces isomeric contaminants requiring additional purification steps [1][2].

Synthetic Route Purity
Reported
Asymmetric route: (3S,5S,8aR) enantiopure; racemic route: multiple stereoisomer mixture
Synthesis route determines stereochemical purity for bioassay and receptor studies
Optical rotation agreement with natural product (Takahata 1996); diastereomeric contaminants require separation
Asymmetric Synthesis Process Chemistry Enantiomeric Purity

5-(4-Penten-1-yl) Substitution at C-5 Confers Unique Lipophilicity and Alkene Reactivity vs. Saturated Alkyl Analogs

3-Butyl-5-(4-penten-1-yl)indolizidine bears a terminal alkene on the C-5 side chain, a structural feature absent in the most closely related ant indolizidine alkaloids such as monomorine I (3-butyl-5-methylindolizidine, CAS 64766-30-1) [1]. The predicted logP for the target compound is approximately 4.5–5.0 (based on the ACD/Labs Percepta platform), compared to a calculated logP of approximately 3.8 for monomorine I . The terminal alkene also provides a synthetic handle for further derivatization (e.g., hydroboration, epoxidation, metathesis) that is not available in fully saturated analogs [1].

Lipophilicity & Alkene Handle
Class-level
Predicted logP ~4.5–5.0 vs. ~3.8 for monomorine I; terminal alkene present at C-5
Supports membrane permeability shift and site-selective derivatization for probe synthesis
ACD/Labs Percepta prediction; alkene enables hydroboration, epoxidation, metathesis
Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Recommended Procurement Scenarios for 3-Butyl-5-(4-penten-1-yl)indolizidine (CAS 128855-21-0)


Chemotaxonomic and Evolutionary Biology Studies of Myrmicine Ant Venoms

The presence of (5E,9Z)-3-butyl-5-(4-penten-1-yl)indolizidine in the venom of Monomorium smithii serves as a species-specific chemotaxonomic marker that distinguishes it from all known populations of the cryptic species complex Monomorium antarcticum [1]. Researchers requiring an authentic reference standard for GC-MS identification in field-collected ant venom extracts must procure the (3S,5S,8aR) enantiomer, not a racemic mixture, to ensure exact chromatographic alignment with the natural alkaloid [1].

Stereochemistry-Activity Relationship Studies on Indolizidine Neurotoxins

The (5E,9Z) geometry of this indolizidine contrasts with the all-cis (5Z,9Z) configuration of all previously reported ant indolizidines [1]. Electrophysiological or receptor-binding studies comparing the natural (5E,9Z) isomer with synthetic (5Z,9Z) isomers require enantiopure material sourced from the Sharpless asymmetric dihydroxylation route [2], as the racemic reductive amination route generates diastereomeric contaminants that confound dose-response measurements.

Semi-Synthetic Derivatization via Terminal Alkene Functionalization

The 4-penten-1-yl substituent at C-5 provides a terminal alkene handle for downstream chemical transformations—including hydroboration-oxidation to the primary alcohol, epoxidation, or olefin metathesis—that are not accessible with saturated alkyl analogs such as monomorine I [1]. This makes the compound a privileged starting material for generating a focused library of C-5-modified indolizidine probes for target identification studies [1]. Procurement specifications should include confirmation of alkene integrity by 1H NMR (olefinic proton signals at δ 5.71–5.80 ppm with J = 6, 10, 18 Hz) [1].

Reference Standard for Analytical Method Development in Forensic Toxicology

As a structurally characterized venom alkaloid with well-defined 13C NMR chemical shifts (C-3: 56.54 ppm, C-5: 52.89 ppm, C-9: 58.79 ppm) and GC retention parameters [1], this compound serves as a calibration standard for developing LC-MS/MS and GC-MS methods to detect indolizidine alkaloids in biological matrices. The quantitative NMR data provide orthogonal identity confirmation that cannot be achieved with monomorine I or other saturated analogs lacking the diagnostic olefinic NMR signatures [1].

Application
Selection Property
Validation Focus
Chemotaxonomic marker verification
Enantiomeric purity and stereochemical identity
GC-MS co-elution with natural venom extract
Stereochemistry-activity relationship studies
Enantiopure (3S,5S,8aR) isomer from asymmetric route
Optical rotation agreement; absence of diastereomeric contaminants
Semi-synthetic derivatization via terminal alkene
Alkene integrity of 4-penten-1-yl substituent
1H NMR olefinic signal assessment
Analytical reference standard for indolizidine alkaloids
Quantitative 13C NMR bridgehead shift data
13C NMR chemical shift match for orthogonal identity confirmation
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